molecular formula C20H18ClN3O2 B11082597 1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B11082597
M. Wt: 367.8 g/mol
InChI Key: HYHUBIHKKJRJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrrole ring substituted with a chlorophenyl group and a phenylpiperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Introduction of Phenylpiperazino Group: The phenylpiperazino group can be attached through a nucleophilic substitution reaction, where the pyrrole ring reacts with 1-(4-phenylpiperazino)ethanone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROPHENYL)-2-(4-PHENYLPIPERAZINO)-1-ETHANOL: Similar in structure but with an ethanol group instead of a pyrrole ring.

    1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-PHENYLPIPERAZINO)METHYL]-4-PIPERIDINOL: Contains a sulfonyl group and a piperidinol ring.

Uniqueness

1-(4-CHLOROPHENYL)-3-(4-PHENYLPIPERAZINO)-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrrole ring and phenylpiperazino group make it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C20H18ClN3O2/c21-15-6-8-17(9-7-15)24-19(25)14-18(20(24)26)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

HYHUBIHKKJRJDN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.